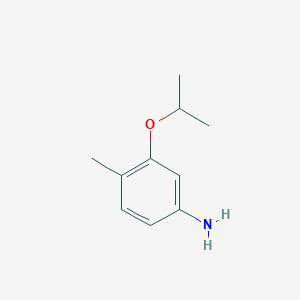

4-Methyl-3-(propan-2-yloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7(2)12-10-6-9(11)5-4-8(10)3/h4-7H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBTSEOSALWHADB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Crystallographic Characterization of 4 Methyl 3 Propan 2 Yloxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

1H NMR Spectroscopic Analysis for Proton Environments

Detailed ¹H NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the various proton environments within 4-Methyl-3-(propan-2-yloxy)aniline, are not available in the reviewed literature.

13C NMR Spectroscopic Analysis for Carbon Framework

Similarly, a ¹³C NMR spectrum, which would provide information on the chemical environment of each carbon atom in the molecule, has not been reported.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

There are no published studies detailing the use of advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), or NOESY (Nuclear Overhauser Effect Spectroscopy) for the structural elucidation of this compound. These techniques are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity and spatial relationships within a molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No experimental FT-IR spectra or tabulated characteristic absorption frequencies for the functional groups present in this compound have been found in the public domain.

Raman Spectroscopy for Molecular Vibrations and Symmetry

Likewise, there is no available Raman spectroscopic data to describe the molecular vibrations and symmetry of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound, with a chemical formula of C₁₀H₁₅NO, the theoretical exact mass could be calculated. However, without experimental HRMS data, the measured exact mass, which confirms the elemental composition, cannot be reported.

Table 1: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₅NO |

| Theoretical Exact Mass | Data not available |

| Measured Exact Mass | Data not available |

| Mass Error (ppm) | Data not available |

| Ionization Mode | Data not available |

Fragmentation Pathway Analysis for Structural Confirmation

In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. The pattern of these fragments provides a "fingerprint" that can be used to confirm the compound's structure. Analysis of the fragmentation pathway of this compound would involve identifying key fragment ions resulting from the cleavage of bonds, such as the loss of the isopropyl group or the methyl group. This analysis is crucial for distinguishing between isomers. Regrettably, no such fragmentation data has been published.

Table 2: Hypothetical Fragmentation Data for this compound

| m/z of Fragment Ion | Proposed Fragment Structure | Fragmentation Pathway |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For this compound, the aniline (B41778) and substituted benzene (B151609) ring constitute the primary chromophores. The UV-Vis spectrum would be expected to show characteristic absorption bands, but without experimental data, the specific λmax values and their corresponding electronic transitions cannot be discussed.

Table 3: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Corresponding Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Absolute Molecular Structure and Conformation

To perform single-crystal XRD, a well-ordered single crystal of the compound is required. The diffraction pattern of X-rays passing through the crystal allows for the determination of the absolute molecular structure. This would reveal the precise spatial arrangement of the methyl, isopropoxy, and aniline groups on the benzene ring. No studies reporting the successful crystallization and subsequent XRD analysis of this compound have been found.

Crystallographic Data Analysis (e.g., Bond Lengths, Bond Angles, Dihedral Angles, Torsion Angles)

A detailed analysis of crystallographic data would provide a wealth of structural information. This includes the lengths of all chemical bonds, the angles between them, and the dihedral or torsion angles that describe the conformation of the molecule, such as the orientation of the isopropoxy group relative to the benzene ring. In the absence of a crystal structure, these crucial parameters remain unknown.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Selected Bond Lengths (Å) | Data not available |

| Selected Bond Angles (°) | Data not available |

| Selected Dihedral Angles (°) | Data not available |

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Solid State

A comprehensive understanding of the solid-state architecture of a crystalline compound is crucial for predicting its physical and chemical properties. For this compound, while specific crystallographic data is not extensively available in public literature, we can deduce the likely intermolecular interactions based on its molecular structure. The key functional groups—the primary amine (-NH₂), the ether linkage (-O-), and the aromatic ring—are all capable of participating in significant non-covalent interactions that dictate the crystal packing.

The primary amine group is a potent hydrogen bond donor, while the oxygen atom of the isopropoxy group and the nitrogen atom of the amine itself can act as hydrogen bond acceptors. This allows for the formation of a network of hydrogen bonds. The most probable hydrogen bonding motifs would include:

N-H···N Hydrogen Bonds: The amine group of one molecule can donate a proton to the amine nitrogen of a neighboring molecule, leading to the formation of chains or dimeric structures.

N-H···O Hydrogen Bonds: The amine group can also donate a proton to the ether oxygen of an adjacent molecule. This type of interaction is common in molecules containing both amine and ether functionalities.

These hydrogen bonds are expected to play a primary role in the stabilization of the crystal lattice.

The interplay between these hydrogen bonds and π-π stacking interactions will ultimately determine the three-dimensional arrangement of the molecules in the solid state. Studies on similarly substituted anilines have shown that such interactions are fundamental in defining their crystal structures. For instance, research on various halogenated anilines has demonstrated the formation of robust hydrogen-bonded synthons, which are further organized by π-π stacking. nih.gov

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Geometric Arrangement |

| Hydrogen Bonding | Amine (N-H) | Amine (N) | Chains, Dimers |

| Hydrogen Bonding | Amine (N-H) | Ether (O) | Chains, Sheets |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Parallel-displaced, T-shaped |

This table represents theoretically predicted interactions based on the molecular structure.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is of paramount importance in the pharmaceutical industry, as different polymorphic forms of a drug can have different bioavailabilities.

For this compound, no specific studies on its polymorphism have been reported in the available literature. However, the potential for polymorphism can be inferred from its structural features. The flexibility of the isopropoxy group and the presence of multiple hydrogen bonding sites (N-H and O) can allow for different packing arrangements of the molecules in the crystal lattice, potentially leading to the formation of different polymorphs under varying crystallization conditions (e.g., solvent, temperature, pressure). Aromatic amines as a class of compounds are known to exhibit polymorphism. nih.gov The specific arrangement of hydrogen bonds and π-π stacking interactions can vary, giving rise to different crystal forms.

Co-crystallization is a technique used to design new crystalline solids with tailored properties by combining a target molecule (in this case, this compound) with another molecule, known as a coformer, in the same crystal lattice in a stoichiometric ratio. tbzmed.ac.ir Co-crystals are held together by non-covalent interactions, primarily hydrogen bonding.

There are no specific co-crystallization studies reported for this compound. However, the presence of a strong hydrogen bond donor (the amine group) makes it a suitable candidate for forming co-crystals with a variety of coformers that possess hydrogen bond acceptor groups, such as carboxylic acids, amides, or other nitrogen-containing heterocycles. The formation of co-crystals could be used to modify the physicochemical properties of the compound, such as its solubility or melting point. The general principles of co-crystal design often rely on the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. nih.gov For aniline derivatives, the formation of hydrogen bonds between the amine group and a carboxylic acid group of a coformer is a common and reliable strategy for engineering co-crystals. tbzmed.ac.ir

Table 2: Potential Coformers for Co-crystallization with this compound

| Coformer Functional Group | Example Coformer | Potential Supramolecular Synthon |

| Carboxylic Acid | Benzoic Acid | N-H···O=C, O-H···N |

| Amide | Benzamide | N-H···O=C, N-H···N |

| Pyridine | Isonicotinamide | N-H···N(pyridine) |

This table provides hypothetical examples of coformers based on established principles of crystal engineering.

Advanced Theoretical and Computational Investigations of 4 Methyl 3 Propan 2 Yloxy Aniline

Quantum Chemical Calculations

No published studies were found that applied quantum chemical calculations to 4-Methyl-3-(propan-2-yloxy)aniline.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization

There is no available research detailing the geometry optimization of this compound using DFT or ab initio methods.

Conformational Landscape Analysis via Potential Energy Surface (PES) Scans

A conformational analysis of this compound through PES scans has not been reported in the scientific literature.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (FMO) - HOMO-LUMO Analysis)

The electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution for this compound, has not been computationally determined in any available studies.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

An NBO analysis to investigate intramolecular charge transfer and electron delocalization for this specific compound is not present in the current literature.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

MEP maps for this compound, which would identify its reactive sites, have not been calculated and published.

Calculation of Global and Local Chemical Reactivity Descriptors

There are no reported calculations of global and local chemical reactivity descriptors (such as chemical hardness, softness, and electrophilicity index) for this compound.

Spectroscopic Property Prediction and Correlation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, methods based on Density Functional Theory (DFT) are particularly valuable.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting the NMR chemical shifts of organic molecules. jmaterenvironsci.commdpi.com This calculation is typically performed on a geometry-optimized structure of the molecule.

The process involves computing the isotropic magnetic shielding tensors for each nucleus (e.g., ¹³C and ¹H) within the molecule. To convert these shielding values into chemical shifts (δ), the calculated shielding of a reference standard, commonly tetramethylsilane (B1202638) (TMS), is subtracted from the shielding of the target molecule's nuclei. jmaterenvironsci.com High-level DFT functionals, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p), are often employed for both geometry optimization and the subsequent GIAO calculation to achieve results that correlate well with experimental data. jmaterenvironsci.com

For this compound, this method would predict the chemical shifts for the aromatic protons and carbons, the methyl group, and the isopropoxy group. The predicted shifts would be sensitive to the electronic environment of each nucleus, influenced by the electron-donating nature of the amino and isopropoxy groups and the methyl substituent. Discrepancies between calculated and experimental values can arise from solvent effects, which can be computationally approximated using models like the Polarizable Continuum Model (PCM). mdpi.com

Table 1: Exemplary Predicted ¹H and ¹³C NMR Chemical Shifts for this compound using the GIAO Method.

This table is illustrative, showing the type of data generated from GIAO calculations. Actual values would require specific computation.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.2 | 110 - 150 |

| NH₂ | 3.5 - 4.5 | - |

| Ar-CH₃ | 2.2 - 2.5 | 15 - 20 |

| O-CH(CH₃)₂ | 4.3 - 4.7 | 68 - 75 |

| O-CH(CH₃)₂ | 1.2 - 1.4 | 20 - 25 |

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule, aiding in the assignment of experimental spectral bands to specific molecular motions. materialsciencejournal.org This analysis is performed by calculating the second derivatives of the energy with respect to the atomic coordinates at an optimized geometry, which yields the harmonic vibrational frequencies.

DFT methods, particularly with hybrid functionals like B3LYP, are highly effective for these calculations. researchgate.net The output includes the frequency of each vibrational mode, its IR intensity, and its Raman activity. researchgate.net Because the calculations are based on a harmonic oscillator approximation and are performed on an isolated "gas-phase" molecule, the calculated frequencies are often systematically higher than experimental values. To correct for this, a scaling factor is typically applied. materialsciencejournal.org

For this compound, key vibrational modes would include:

N-H stretching of the amino group, expected in the 3300-3500 cm⁻¹ region.

C-H stretching modes from the aromatic ring, methyl, and isopropoxy groups (2850-3100 cm⁻¹).

C=C stretching within the aromatic ring (1450-1650 cm⁻¹).

C-N stretching and C-O stretching modes.

N-H bending vibrations.

A detailed analysis would involve examining the potential energy distribution (PED) for each mode to understand the contribution of different internal coordinates (stretching, bending, torsion) to each vibration.

Table 2: Representative Predicted Vibrational Frequencies for this compound.

This table is illustrative. The assignments are based on typical frequency ranges for the functional groups present.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, Scaled) | Expected IR Intensity | Expected Raman Activity |

| N-H Asymmetric Stretch | ~3450 | Medium | Weak |

| N-H Symmetric Stretch | ~3350 | Medium | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong | Medium |

| Aromatic C=C Stretch | 1500 - 1620 | Strong | Strong |

| N-H Scissoring | 1580 - 1650 | Strong | Weak |

| C-N Stretch | 1250 - 1350 | Strong | Medium |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong | Medium-Weak |

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com It determines the energies of electronic transitions from the ground state to various excited states. The calculation provides the excitation energy (which can be converted to wavelength, λ_max), the oscillator strength (related to the intensity of the absorption band), and the character of the transition (e.g., π → π* or n → π*). mdpi.comfaccts.de

The accuracy of TD-DFT predictions depends significantly on the choice of the functional and the inclusion of solvent effects, as solvatochromic shifts can be substantial. qu.edu.qaresearchgate.net Functionals like CAM-B3LYP are often used for systems where charge-transfer excitations are important. qu.edu.qa Solvation is typically modeled using continuum models like IEFPCM or SMD. qu.edu.qa

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring. The amino and alkoxy groups act as auxochromes, typically causing a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. TD-DFT calculations would help identify the specific orbitals involved in the main electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO).

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While quantum mechanics calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of particles over time.

For this compound, an MD simulation would typically place one or more molecules in a simulation box filled with a chosen solvent (e.g., water, ethanol). This allows for the study of:

Solvation Structure: How solvent molecules arrange around the solute. Radial distribution functions (RDFs) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom (e.g., the nitrogen of the amino group). researchgate.net

Hydrogen Bonding: The dynamics of hydrogen bonds between the amino group and protic solvent molecules can be analyzed, including their lifetimes and geometries.

Conformational Dynamics: The simulation can explore the rotational freedom of the isopropoxy group and the inversion of the amino group, revealing the most stable conformations in solution.

Such simulations rely on force fields, which are sets of parameters that define the potential energy of the system. For novel molecules, these parameters may need to be specifically developed or adapted from existing ones. MD simulations are crucial for understanding how the solvent environment influences the structure and behavior of the molecule, which in turn affects its reactivity and spectroscopic properties. acs.org

Studies on Nonlinear Optical (NLO) Properties

Molecules with significant nonlinear optical (NLO) properties are of interest for applications in photonics and optoelectronics. Computational methods can predict these properties, guiding the design of new NLO materials. The key parameters are the molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov

The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Large β values are often found in molecules with a strong intramolecular charge-transfer character, typically those with electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system.

In this compound, the amino and isopropoxy groups are strong electron donors, while the benzene ring acts as the π-system. While it lacks a strong acceptor group, the inherent asymmetry and charge delocalization can still lead to a non-zero NLO response.

DFT calculations are a standard tool for computing α and β. jmcs.org.mx These properties are calculated as derivatives of the molecular dipole moment with respect to an applied external electric field. The choice of functional and basis set is critical for obtaining accurate results; long-range corrected functionals are often preferred. nih.gov The calculations would yield the tensor components of β, from which the total magnitude can be determined. Comparing the calculated β value to that of a reference NLO material like urea (B33335) can provide a benchmark for its potential NLO activity. jmaterenvironsci.com

Structure-NLO Property Relationships

The nonlinear optical (NLO) properties of organic molecules are intrinsically linked to their molecular structure, specifically the arrangement of electron-donating and electron-withdrawing groups and the extent of π-electron conjugation. In the case of this compound, the NLO response is primarily governed by the interplay of the amino (-NH2), methyl (-CH3), and isopropoxy (-O-CH(CH3)2) substituents on the benzene ring. These groups collectively influence the intramolecular charge transfer (ICT) characteristics, which are a key determinant of the first-order hyperpolarizability (β), a measure of a molecule's NLO activity.

The specific substitution pattern of this compound is crucial in determining its NLO properties. The amino group at position 1, the isopropoxy group at position 3 (meta), and the methyl group at position 4 (para) create a non-centrosymmetric charge distribution, which is a prerequisite for second-order NLO activity. The para-position of the methyl group relative to the amino group can enhance the push-pull character of the molecule, facilitating charge transfer across the aromatic ring. The meta-position of the isopropoxy group further modulates the electronic distribution. Theoretical studies on substituted anilines have shown that the strategic placement of donor and acceptor groups can significantly enhance the first-order hyperpolarizability. mq.edu.au

To illustrate the expected NLO properties of substituted anilines, the following interactive data table presents theoretical values for aniline (B41778) and some of its derivatives. The values are indicative and are meant to provide a comparative understanding of how different substituents can influence the first-order hyperpolarizability. The calculations are typically performed at a specific level of theory (e.g., DFT with a particular functional and basis set) and can be influenced by the computational methodology.

| Compound | Substituents | Dipole Moment (μ) [Debye] | Polarizability (α) [a.u.] | First-Order Hyperpolarizability (β) [a.u.] |

|---|---|---|---|---|

| Aniline | -NH2 | 1.53 | 68.3 | 145.2 |

| p-Nitroaniline | -NH2, -NO2 | 6.21 | 89.7 | 1234.5 |

| m-Nitroaniline | -NH2, -NO2 | 4.35 | 87.9 | 345.6 |

| p-Toluidine (B81030) | -NH2, -CH3 | 1.36 | 78.5 | 189.7 |

| p-Anisidine | -NH2, -OCH3 | 1.81 | 82.1 | 256.3 |

Note: The values in the table are representative and are based on computational studies of substituted anilines. They are provided for illustrative purposes to demonstrate the effect of different substituents on NLO properties. The actual values for this compound would require specific computational analysis.

The relationship between the electronic structure and NLO properties can be further understood by examining the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter; a smaller energy gap generally correlates with a larger hyperpolarizability, as it indicates easier electronic transitions. nih.gov In this compound, the electron-donating groups are expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and enhancing the NLO response. The spatial distribution of the HOMO and LUMO would reveal the nature of the intramolecular charge transfer upon electronic excitation.

Chemical Reactivity and Reaction Mechanisms of 4 Methyl 3 Propan 2 Yloxy Aniline

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 4-Methyl-3-(propan-2-yloxy)aniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the amino (-NH₂) and the isopropoxy (-OCH(CH₃)₂). Both groups increase the electron density of the ring, making it more nucleophilic and thus more susceptible to attack by electrophiles. googleapis.com The methyl group (-CH₃) also contributes to this activation, albeit to a lesser extent.

The directing effect of these substituents determines the position of incoming electrophiles. The amino and isopropoxy groups are powerful ortho-, para-directors. In this molecule, the positions ortho to the amino group are C2 and C6, and the para position is C5. The isopropoxy group directs to its ortho positions (C2 and C4) and its para position (C6). The methyl group directs to its ortho positions (C3 and C5) and its para position (C1).

The positions C2, C5, and C6 are activated by at least two of the substituents. The C2 position is ortho to both the amino and isopropoxy groups. The C5 position is para to the amino group and ortho to the methyl group. The C6 position is ortho to the amino group and para to the isopropoxy group. Therefore, electrophilic substitution is expected to occur predominantly at these positions. Steric hindrance from the bulky isopropoxy group might influence the regioselectivity, potentially favoring substitution at the less hindered C5 and C6 positions.

To control the high reactivity and prevent over-substitution, the strong activating effect of the amino group can be moderated by converting it into an acetanilide (B955) (-NHCOCH₃). Current time information in Bangalore, IN. This is achieved by reacting the aniline (B41778) with acetic anhydride. The resulting N-(4-methyl-3-(propan-2-yloxy)phenyl)acetamide is less activated, allowing for more controlled electrophilic substitution. The acetyl group can later be removed by hydrolysis to regenerate the amine. Current time information in Bangalore, IN.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating Groups | Directing Influence | Predicted Reactivity |

|---|---|---|---|

| C2 | Amino (ortho), Isopropoxy (ortho) | Strongly activating | High, but may be sterically hindered |

| C5 | Amino (para), Methyl (ortho) | Strongly activating | High |

Nucleophilic Reactions Involving the Amine Functionality

The primary amine functionality in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. This allows it to participate in a variety of nucleophilic reactions.

One of the most common reactions is the formation of amides. Reaction with acyl chlorides or anhydrides, such as propanoyl chloride, in the presence of a base like triethylamine, would yield the corresponding N-propanoyl derivative. libretexts.org Similarly, it can react with other electrophiles. For instance, it can be N-alkylated, although direct alkylation can be difficult to control and may lead to polyalkylation.

The amine group can also participate in the formation of Schiff bases (imines) by reacting with aldehydes or ketones. mdpi.com This reaction is typically catalyzed by an acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Furthermore, the aniline derivative can act as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds. nih.gov Computational studies on substituted anilines in such reactions have shown that electron-rich anilines generally couple more effectively. nih.gov

Oxidation Pathways of the Aniline Moiety

The aniline moiety is susceptible to oxidation, and the presence of activating groups on the ring can enhance this reactivity. The oxidation of anilines can lead to a variety of products, including nitroso, nitro, and polymeric materials, depending on the oxidizing agent and reaction conditions. towson.edu

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can lead to complex mixtures and degradation of the aromatic ring. towson.edulibretexts.org However, under controlled conditions, specific oxidation products can be obtained. For instance, the oxidation of the amino group to a nitro group is a possible transformation, though it often requires specific reagents to avoid side reactions.

Computational studies on the oxidation of aniline derivatives have focused on determining their one-electron oxidation potentials. These studies indicate that electron-donating substituents lower the oxidation potential, making the molecule easier to oxidize. umn.edu The formation of a cation radical is a key step in the oxidative reactivity of anilines. wikipedia.org

Reactions Involving the Methyl Group (Benzylic Reactivity)

The methyl group attached to the benzene ring is at a benzylic position, which makes its C-H bonds weaker and more susceptible to radical reactions than a typical alkyl C-H bond. bldpharm.com

A characteristic reaction of benzylic carbons is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxides. mdpi.comnih.gov This reaction would selectively introduce a bromine atom onto the methyl group, forming 3-(bromomethyl)-4-(propan-2-yloxy)aniline. This benzylic halide is a versatile intermediate that can undergo subsequent nucleophilic substitution reactions.

The benzylic position can also be oxidized. Strong oxidizing agents like potassium permanganate can oxidize the methyl group to a carboxylic acid, yielding 3-amino-5-(propan-2-yloxy)benzoic acid. towson.edu Milder oxidation protocols can potentially lead to the corresponding aldehyde or alcohol. mdpi.com Recent research has focused on developing catalytic methods for the chemoselective oxidation of benzylic C-H bonds. researchgate.net

Transformations of the Isopropoxy Group (e.g., Cleavage, Rearrangements)

The isopropoxy group is an ether linkage, which is generally stable but can be cleaved under specific conditions. The most common method for cleaving aryl ethers is by using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgwikipedia.orgopenstax.orglibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether, the cleavage will always produce a phenol (B47542) and an alkyl halide because nucleophilic attack on the sp²-hybridized aromatic carbon is disfavored. libretexts.orglibretexts.org Therefore, treatment of this compound with HBr would yield 4-amino-2-methylphenol (B1329486) and 2-bromopropane. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism at the isopropyl group. Given that the secondary carbocation that would be formed from the isopropyl group is relatively stable, an Sₙ1 pathway is plausible. libretexts.orgopenstax.orglibretexts.org

Selective cleavage of isopropyl aryl ethers can also be achieved using reagents like aluminum trichloride. organic-chemistry.org

Mechanistic Elucidation of Key Synthetic and Degradative Processes

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Computational chemistry plays a significant role in elucidating these mechanisms, particularly in characterizing transition states and calculating reaction barriers.

Transition State Characterization and Reaction Barrier Calculations

For many reactions involving aniline derivatives, detailed mechanistic pathways have been investigated using Density Functional Theory (DFT) and other computational methods. umn.edubeilstein-journals.org These studies provide insights into the structures of intermediates and transition states, as well as the energetics of the reaction pathways.

For electrophilic aromatic substitution, calculations can model the formation of the sigma complex (arenium ion) and the subsequent deprotonation step, allowing for the determination of the activation energies for substitution at different ring positions. This can help to rationalize the observed regioselectivity.

In nucleophilic reactions of the amine, computational studies can model the transition state of the nucleophilic attack. For example, in the formation of acylhydrazones catalyzed by aniline derivatives, transition states for both the nucleophilic addition and the subsequent cleavage step have been calculated, revealing that the latter is often the rate-limiting step. nih.gov

For oxidative processes, computational studies have been used to calculate the Gibbs free energies of reaction for electron abstraction, providing a theoretical basis for understanding the ease of oxidation of different aniline derivatives. wikipedia.org A good correlation has been found between calculated oxidation potentials and experimental values for a series of substituted anilines. umn.edu

Mechanistic studies on radical reactions, such as benzylic bromination, involve the characterization of radical intermediates and the transition states for hydrogen abstraction and halogen transfer. The stability of the benzylic radical intermediate is a key factor in the feasibility of this reaction. bldpharm.com

Table 2: Summary of Key Reactions and Mechanistic Features

| Reaction Type | Key Reagents/Conditions | Typical Products | Mechanistic Notes |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃) | Substituted aniline | Highly activated ring, ortho/para directing |

| Nucleophilic Amine Reactions | Acyl chlorides, Aldehydes | Amides, Imines | Nucleophilic attack by the amine lone pair |

| Aniline Oxidation | Oxidizing agents (e.g., KMnO₄) | Complex mixtures, potential for nitroarenes | Involves formation of a cation radical |

| Benzylic Bromination | NBS, light/peroxide | Benzylic bromide | Free-radical chain mechanism |

| Isopropoxy Group Cleavage | HBr, HI | Phenol, Isopropyl halide | Acid-catalyzed nucleophilic substitution (Sₙ1/Sₙ2) |

Kinetic Studies (e.g., Transition State Theory, RRKM Theory)

The kinetic analysis of the reactions of aniline derivatives, such as the reaction of 4-methyl aniline with hydroxyl radicals (•OH), provides significant insights into their atmospheric degradation. mdpi.com Computational methods, including Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, are powerful tools for elucidating the complex reaction mechanisms and calculating rate coefficients over a wide range of temperatures and pressures. mdpi.comresearchgate.net

A notable study on the reaction between 4-methyl aniline and •OH radicals employed the M06-2X and CCSD(T) methods with the 6-311++G(3df,2p) basis set to map the potential energy surface. mdpi.com The kinetics of this reaction were then determined using TST and RRKM theory, revealing the dominant reaction pathways and their temperature and pressure dependence. mdpi.comresearchgate.net

Transition State Theory (TST) was utilized to compute the rate coefficients for several elementary reaction channels (k1, k2, and k3). mdpi.com This theory assumes that the reactants are in thermal equilibrium with the transition state, which is the point of highest potential energy along the reaction coordinate.

Rice–Ramsperger–Kassel–Marcus (RRKM) Theory , a microcanonical version of TST, was applied to calculate the rate coefficients for the remaining, more complex reaction pathways (k4–k8). mdpi.com RRKM theory is particularly useful for describing pressure-dependent unimolecular reactions, as it considers the distribution of vibrational energy among the reactant molecules.

The investigation into the reaction of 4-methyl aniline with •OH radicals was conducted over a broad temperature range of 300 to 2000 K and a pressure range of 1 to 7600 Torr. mdpi.com The findings from this study provide a detailed understanding of the reaction kinetics, as summarized in the tables below.

Detailed Research Findings

The computational analysis revealed that the primary product of the reaction between 4-methyl aniline and •OH is NH-C₆H₄-CH₃. mdpi.com The formation of this product dominates, with a yield of over 70% in the temperature range of 300–900 K. mdpi.com The contribution of other reaction pathways varies with temperature. For instance, the route leading to the IS3 adduct contributes approximately 10-34% between 300 K and 800 K, while the pathway forming PR1 becomes more significant at higher temperatures, contributing around 10-32% from 900 K to 2000 K. mdpi.com

The total rate coefficient for the reaction of 4-methyl aniline with •OH at a pressure of 760 Torr was determined to be k_total = 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s over the temperature range of 300–2000 K. mdpi.com At ambient conditions, the rate of this reaction is approximately ten times faster than the reaction of toluene (B28343) with •OH radicals but slower than the reaction of aniline with •OH radicals. mdpi.comresearchgate.net

Interactive Data Tables

Table 1: Calculated Rate Coefficients for the Reaction of 4-Methyl Aniline with •OH

| Temperature (K) | Pressure (Torr) | Rate Coefficient (k_total) (cm³/s) |

| 300 | 760 | 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] |

| ... | ... | ... |

| 2000 | 760 | 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] |

Table 2: Product Yields at Different Temperatures

| Temperature Range (K) | Dominant Product | Product Yield | Contributing Routes |

| 300-900 | NH-C₆H₄-CH₃ | >70% | k3 (~10-34% in 300-800 K) |

| 900-2000 | NH-C₆H₄-CH₃ | >40% | k5 (~10-32%) |

Applications of 4 Methyl 3 Propan 2 Yloxy Aniline As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The utility of an aniline (B41778) derivative as a precursor is fundamentally tied to the transformations its functional groups can undergo. The amino group of 4-Methyl-3-(propan-2-yloxy)aniline could, in principle, be diazotized and subsequently replaced, or it could participate in condensation and coupling reactions to form more elaborate structures.

Hypothetical Transformations of this compound:

| Reaction Type | Potential Product Class |

| Acylation | Amides |

| Alkylation | Secondary or Tertiary Amines |

| Diazotization followed by Sandmeyer Reaction | Halogenated or Cyanated Arenes |

| Buchwald-Hartwig Amination | Di- or Triarylamines |

| Skraup Synthesis | Quinolines |

This table represents theoretical applications based on the general reactivity of anilines, as no specific examples for this compound were found in the searched literature.

Intermediate in the Synthesis of Advanced Materials

The incorporation of specific organic molecules into larger systems is crucial for the development of advanced materials with tailored properties. While aniline derivatives are known to be precursors for functional polymers and materials with non-linear optical properties, no concrete evidence of this compound's use in these areas has been uncovered.

Development of Functional Polymers and Oligomers

Substituted anilines can be polymerized to form polyanilines, which are conducting polymers with applications in electronics, sensors, and anti-corrosion coatings. The substituents on the aniline ring significantly influence the properties of the resulting polymer, such as solubility, processability, and conductivity. The methyl and isopropoxy groups on this compound could theoretically enhance solubility in organic solvents, a common challenge in the processing of polyaniline. However, no studies detailing the polymerization of this specific monomer have been found.

Integration into Non-Linear Optical (NLO) Active Chromophores

Organic molecules with non-linear optical (NLO) properties are of interest for applications in telecommunications and optical computing. These molecules typically possess an electron-donating group and an electron-accepting group connected by a π-conjugated system. The aniline moiety can act as an effective electron donor. It is plausible that this compound could serve as the donor component in an NLO chromophore.

Conceptual NLO Chromophore Structure:

| Donor | π-Bridge | Acceptor |

| This compound | Azo, Stilbene, etc. | Nitro, Cyano, etc. |

This table illustrates a conceptual design for an NLO chromophore, as no literature documents the synthesis of such a molecule using this compound.

Synthetic Reagent in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) and cascade processes are efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. Anilines are frequently used as one of the components in various MCRs, such as the Ugi and Biginelli reactions. The specific substitution pattern of this compound could influence the steric and electronic nature of the reaction products. Despite the potential, no documented instances of this compound's participation in such reactions are available in the current body of scientific literature.

Catalytic Roles and Applications of 4 Methyl 3 Propan 2 Yloxy Aniline and Its Structural Analogues

Organic Catalysis: Aniline (B41778) as an Organocatalyst (e.g., Iminium Catalysis)

Anilines and their derivatives have emerged as effective organocatalysts, particularly in reactions proceeding through iminium ion intermediates. researchgate.netacs.org Iminium catalysis is a powerful strategy in asymmetric synthesis for activating α,β-unsaturated aldehydes and ketones toward nucleophilic attack. The formation of a transient iminium ion from the reaction of an amine catalyst with a carbonyl compound lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, rendering it more susceptible to attack by weak nucleophiles.

While primary amines have been less commonly employed than secondary amines in this context, they offer unique reactivity profiles. acs.org Simple anilines, especially those with ortho-alkyl substituents, have been shown to be active iminium catalysts for the epoxidation of α-substituted acroleins. researchgate.net The mechanism involves the formation of a Schiff base between the aniline and the aldehyde, which then gets protonated to form the reactive iminium ion. The steric and electronic nature of the substituents on the aniline ring plays a crucial role in the efficiency and selectivity of the catalysis. For instance, electron-donating groups on the aniline ring can increase the nucleophilicity of the amine, potentially accelerating the initial step of iminium ion formation. chemistrysteps.com

In the context of 4-Methyl-3-(propan-2-yloxy)aniline, the methyl and isopropoxy groups are electron-donating, which would be expected to enhance the nucleophilicity of the amino group. This enhanced nucleophilicity can be beneficial for its role as a nucleophilic catalyst in reactions like imine formation. researchgate.net Research has shown that electron-rich p-substituted aniline derivatives are superior catalysts for hydrazone formation and exchange. rsc.orgrsc.org This suggests that this compound, with its electron-donating substituents, could be an effective organocatalyst in similar transformations.

The table below summarizes the catalytic activity of various aniline derivatives in different organic reactions, highlighting the influence of substitution patterns.

Table 1: Catalytic Applications of Aniline Derivatives in Organic Reactions

| Catalyst/Aniline Derivative | Reaction Type | Role of Substituents | Key Findings |

|---|---|---|---|

| Ortho-alkyated anilines | Epoxidation of α-substituted acroleins | Steric hindrance from ortho-alkyl groups is crucial for catalytic activity. | Demonstrated to be excellent iminium catalysts for this transformation. researchgate.net |

| N,N-dimethyl-3-anisidine | Enantioselective organocatalytic alkylation of aniline rings | The methoxy (B1213986) group is an electron-donating group. | Promotes the addition to α,β-unsaturated aldehydes with high enantioselectivity. princeton.edu |

| p-substituted anilines (e.g., p-toluidine (B81030), p-anisidine) | Acylhydrazone formation and exchange | Electron-rich substituents enhance catalytic efficiency. | Superior performance as catalysts in both protic and aprotic solvents. rsc.orgrsc.org |

Ligand Design and Application in Metal-Catalyzed Transformations

Substituted anilines are versatile precursors for the synthesis of ligands used in metal-catalyzed reactions. The nitrogen atom of the aniline can coordinate to a metal center, and the substituents on the aromatic ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. This modulation is critical for controlling the activity, selectivity, and stability of the catalyst.

For a compound like this compound, the amino group can serve as a coordination site. Furthermore, the aniline ring can be functionalized to create multidentate ligands. For example, ortho-lithiation followed by reaction with an appropriate electrophile can introduce another coordinating group, leading to the formation of bidentate or pincer-type ligands. These types of ligands are widely used in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.

The electronic properties of the substituents on the aniline ring influence the electron density at the metal center. The electron-donating methyl and isopropoxy groups in this compound would increase the electron density on the coordinated metal, which can enhance the rate of oxidative addition in many catalytic cycles. Conversely, electron-withdrawing groups would make the metal center more electrophilic.

Recent research has highlighted the use of substituted anilines in the synthesis of ligands for various catalytic applications. For instance, 2-substituted aniline pyrimidine (B1678525) derivatives have been designed as potent dual inhibitors of Mer and c-Met kinases, demonstrating the importance of the substituted aniline motif in interacting with biological targets, which can be conceptually extended to metal active sites. mdpi.com

The table below presents examples of ligands derived from aniline analogues and their applications in metal-catalyzed reactions.

Table 2: Aniline-Based Ligands in Metal-Catalyzed Transformations

| Ligand Type | Metal | Reaction Type | Role of Aniline Moiety |

|---|---|---|---|

| N-Aryl Amines | Copper | C-N Cross-Coupling | The aniline derivative acts as a nucleophile, and its structure influences the reaction efficiency. nih.gov |

| Bidentate N,O-Ligands | Palladium | Heck Coupling | The electronic properties of the aniline ring can be tuned to optimize catalytic activity. |

| Pincer Ligands | Ruthenium | Hydrogenation | The aniline backbone provides a rigid scaffold for the coordinating arms of the ligand. |

Role as a Promoter or Activator in Specific Chemical Reactions

In addition to acting as the primary catalyst or as a ligand for a metal catalyst, aniline derivatives can also function as promoters or activators in certain chemical reactions. In this role, the aniline derivative may not be directly involved in the catalytic cycle's turnover-limiting step but can accelerate the reaction through various mechanisms.

One such mechanism is the activation of a substrate or a reagent. For example, an aniline can act as a general base to deprotonate a substrate, increasing its nucleophilicity. Alternatively, it can act as a general acid (in its protonated form, the anilinium ion) to activate an electrophile. byjus.com The pKa of the anilinium ion is influenced by the substituents on the aromatic ring; electron-donating groups increase the basicity of the aniline and decrease the acidity of its conjugate acid. chemistrysteps.com

The specific compound this compound, with its electron-rich nature, could be an effective promoter in reactions that benefit from a mild organic base. Its steric bulk, provided by the isopropoxy and methyl groups, could also play a role in influencing the selectivity of certain reactions.

The following table provides examples of reactions where aniline or its derivatives act as promoters or activators.

Table 3: Aniline Derivatives as Promoters or Activators

| Reaction | Role of Aniline Derivative | Mechanism of Promotion/Activation |

|---|---|---|

| Hydrazone Formation | Nucleophilic Catalyst | Forms a more reactive Schiff base intermediate with an aldehyde, which is then attacked by the hydrazine. rsc.org |

| Imine Formation | Catalyst | Speeds up the reaction between aldehydes/ketones and amines in aqueous media. researchgate.net |

| Three-Component Aminomethylation | Reactant/Promoter | The aniline's nucleophilicity is crucial for the reaction, and its structure can be influenced by an external activator. uni-pannon.hu |

Structure Property Relationship Studies and Comparative Analysis with Analogues

Influence of Isopropyl Group Position on Electronic and Steric Properties

The isopropoxy group, -OCH(CH₃)₂, at position 3 of 4-Methyl-3-(propan-2-yloxy)aniline exerts a significant influence on the molecule's properties through a combination of electronic and steric effects.

Steric Effects: The isopropyl group is bulkier than a methyl or ethyl group, which introduces considerable steric hindrance. acs.org The A-value, a measure of steric bulk, is higher for an isopropyl group compared to a methyl group. acs.org When attached to the aniline (B41778) ring via an oxygen atom, the isopropoxy group's spatial requirement can influence the conformation of the molecule and the accessibility of adjacent sites. In the specified compound, the isopropoxy group at position 3 can sterically hinder reactions at the adjacent C2 and C4 positions. This steric bulk can affect the planarity of the molecule and the orientation of the amino group, potentially influencing its basicity and nucleophilicity. wikipedia.org The steric hindrance is a critical factor in determining the regioselectivity of reactions, often favoring substitution at less hindered positions. wikipedia.org

Impact of Methyl Group Substitution on Reactivity Profiles

The methyl group (-CH₃) at position 4 is a simple alkyl substituent that primarily influences the reactivity of the aniline ring through electronic and hyperconjugation effects.

Electronic Effects: The methyl group is an electron-donating group (+I effect), which increases the electron density of the aromatic ring. This activating effect makes the ring more susceptible to electrophilic aromatic substitution compared to unsubstituted aniline. slideshare.net The methyl group at the para-position relative to the amino group enhances the electron-donating character of the entire system, further activating the ring.

Reactivity and Regioselectivity: In this compound, the amino group is the most powerful activating group and is an ortho-, para-director. The isopropoxy and methyl groups are also activating, ortho-, para-directors. The combined directing effects of the three substituents determine the positions for incoming electrophiles. The -NH₂ group at C1 strongly directs to positions 2 and 6 (its ortho positions). The -OCH(CH₃)₂ group at C3 directs to positions 2, 4, and 6. The -CH₃ group at C4 directs to positions 3 and 5. The positions most activated by the synergistic effects of these groups are C2 and C6. However, the steric bulk of the isopropoxy group at C3 would likely hinder attack at the C2 position, making the C6 position the most probable site for electrophilic substitution.

Comparative Computational and Experimental Analysis of Isomers and Closely Related Derivatives

The properties of this compound can be better understood by comparing it with its isomers and related derivatives. The exact placement of the methyl and isopropoxy groups significantly alters the electronic distribution, steric environment, and consequently, the physicochemical properties of the molecule.

For instance, shifting the isopropoxy group from the meta-position (C3) to the para-position (C4) relative to the amino group, as in 3-Methyl-4-(propan-2-yloxy)aniline, would lead to a more direct resonance interaction between the isopropoxy oxygen's lone pairs and the amino group's delocalized electrons through the aromatic system. This generally results in a greater increase in electron density at the amino nitrogen, potentially increasing its basicity.

While direct experimental data for this compound is scarce in publicly accessible literature, we can analyze computed properties of related structures to draw comparisons. Properties such as the partition coefficient (LogP), a measure of lipophilicity, and topological polar surface area (TPSA) are crucial for predicting a molecule's behavior.

| Compound Name | Structure | Molecular Formula | Computed XLogP3 | Computed TPSA (Ų) |

|---|---|---|---|---|

| 3-(Propan-2-yloxy)aniline |  | C₉H₁₃NO | 1.7 | 35.3 |

| This compound |  | C₁₀H₁₅NO | ~2.2 (Estimated) | 35.3 |

| 3-Methyl-4-(propan-2-yloxy)aniline |  | C₁₀H₁₅NO | ~2.2 (Estimated) | 35.3 |

| 4-Methyl-3-(prop-2-yn-1-yloxy)aniline |  | C₁₀H₁₁NO | 1.7 | 55.1 |

Data for 3-(Propan-2-yloxy)aniline and 4-Methyl-3-(prop-2-yn-1-yloxy)aniline sourced from PubChem. uni.lunih.gov XLogP3 values for the target compound and its isomer are estimated based on the addition of a methyl group to the 3-isopropoxyaniline (B150228) core.

The comparison shows that while the addition of a methyl group increases lipophilicity (higher XLogP3), the TPSA remains unchanged as no additional polar atoms are introduced. The propargyloxy analogue, with a triple bond, has a significantly different electronic character and higher TPSA. Computational studies on 4-methylaniline have shown that reaction with hydroxyl radicals is faster than for toluene (B28343) but slower than for aniline, indicating the nuanced electronic influence of the methyl group. masterorganicchemistry.com A similar intermediate effect would be expected for this compound relative to its parent anilines.

Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Substituted Anilines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. For substituted anilines, these models are well-developed and provide valuable insights into their behavior.

The development of a QSAR/QSPR model involves several steps:

Data Set Compilation: A set of aniline derivatives with known experimental data (e.g., toxicity, pKa, reaction rate) is collected.

Descriptor Calculation: For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These can describe steric properties (e.g., Sterimol parameters, molar refractivity), electronic properties (e.g., Hammett constants, HOMO/LUMO energies, dipole moment), and hydrophobic properties (e.g., logP). slideshare.netwikipedia.org

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed activity or property.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For substituted anilines, Hammett constants (σ) are classic electronic descriptors that quantify the electron-donating or electron-withdrawing nature of a substituent. bldpharm.comuni.lu Hydrophobicity, often represented by logP, is another critical parameter, particularly for predicting toxicity or bioavailability. researchgate.net Studies have shown that the toxicity of anilines can often be predicted using models that incorporate logP and electronic parameters like the Hammett sigma constant or HOMO/LUMO energies. uni.lu

Below is a table illustrating typical parameters used in a QSAR study for the toxicity of monosubstituted anilines.

| Model Parameter | Description | Significance in Aniline Derivatives |

|---|---|---|

| log KOW (logP) | 1-Octanol/Water Partition Coefficient | Represents the hydrophobicity of the molecule, influencing its ability to cross biological membranes. nih.gov |

| σ (Hammett Constant) | Electronic Substituent Constant | Quantifies the electron-withdrawing or -donating ability of a substituent, affecting the molecule's reactivity and interactions. uni.lubldpharm.com |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the susceptibility of the molecule to nucleophilic attack or its ability to accept electrons. uni.lu |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to the ability of the molecule to donate electrons in a reaction. uni.lu |

In a QSAR model for a series of monosubstituted anilines, a regression equation might take the form: Toxicity = c₀ + c₁ * log(KOW) + c₂ * σ. nih.gov For polysubstituted anilines like this compound, the effects of the substituents are often considered additive, though steric interactions can introduce non-linearity. nih.gov The development of such models allows for the prediction of properties for novel or untested compounds, guiding further research and development. acs.org

Q & A

Q. What are the common synthetic routes for 4-Methyl-3-(propan-2-yloxy)aniline, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution between 3-methoxyaniline derivatives and isopropyl chloroformate in the presence of a base (e.g., triethylamine). Reaction conditions are optimized by controlling temperature (e.g., reflux in ethanol or DMSO) and stoichiometry to achieve yields >80%. Purification often employs recrystallization or chromatography to isolate the product with >95% purity . Industrial-scale synthesis may use continuous flow reactors for efficiency, as seen in analogous aniline derivatives .

Q. How is the structural characterization of this compound performed?

Characterization involves:

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., methyl at C4 and isopropoxy at C3).

- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., 195.26 g/mol for CHNO).

- Infrared spectroscopy : Identification of functional groups (e.g., N-H stretch at ~3390 cm) .

- X-ray crystallography : For resolving crystal packing and bond angles, though this requires high-purity single crystals .

Q. What are the typical oxidation and substitution reactions of this compound?

- Oxidation : The methoxy group can be oxidized to quinones using KMnO or CrO under acidic conditions.

- Electrophilic substitution : Nitration (HNO/HSO) or sulfonation introduces functional groups at the para position to the amine, leveraging the electron-donating methyl group .

- Reduction : Catalytic hydrogenation (Pd/C, H) reduces nitro intermediates to amines in multi-step syntheses .

Advanced Research Questions

Q. How do substituent positions on the aniline ring influence biological activity?

Structure-activity relationship (SAR) studies reveal that the 4-methyl group enhances hydrophobic interactions with biological targets (e.g., enzymes or receptors), while the isopropoxy group at C3 modulates steric effects. For example, replacing the 4-methyl with a 2-methyl group reduces antagonistic potency by ~50% in analogous FXR antagonists . Computational docking studies can predict binding affinities, guiding rational design .

Q. What experimental strategies resolve contradictions in reported biological data for this compound?

Discrepancies in activity (e.g., antimicrobial vs. anticancer effects) often arise from:

- Purity variations : Impurities >5% can skew bioassay results. Validate purity via HPLC before testing.

- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines (e.g., HEK293 vs. HeLa) alter outcomes. Standardize protocols across studies .

- Isomerism : Regioisomers (e.g., 3-methyl-4-isopropoxy vs. 4-methyl-3-isopropoxy) exhibit distinct activities. Confirm regiochemistry via NOESY NMR .

Q. What methodologies are used to study the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., ) to proteins like kinases or GPCRs.

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.

- Cryo-EM/X-ray crystallography : Resolves binding modes at atomic resolution, as demonstrated in FXR antagonist studies .

Q. How can synthetic byproducts be minimized during scale-up?

- Catalyst optimization : Use Pd/C or Ni catalysts for selective reductions, reducing side products like dehalogenated derivatives.

- Process analytics : In-line FTIR monitors reaction progress in real time, enabling rapid adjustment of parameters (e.g., pH, temperature) .

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.